gamma-Linolenic acid ethyl ester

Description

Contextualizing Gamma-Linolenic Acid within Polyunsaturated Fatty Acid Research

Polyunsaturated fatty acids (PUFAs) are crucial components of human health and have been the subject of extensive research. nih.gov These fatty acids, categorized into omega-3 and omega-6 series, are vital for various physiological processes and are precursors to potent signaling molecules that modulate inflammation and immune responses. nih.govresearchgate.net Gamma-linolenic acid (GLA) is an omega-6 fatty acid produced in the body from linoleic acid by the enzyme delta-6-desaturase. nih.govresearchgate.net While the typical Western diet is rich in linoleic acid, the efficiency of this conversion can be hampered by factors such as aging, stress, and certain health conditions. mdpi.com

GLA is further metabolized to dihomo-gamma-linolenic acid (DGLA), which can be converted into anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1. nih.govnih.gov This metabolic pathway distinguishes GLA from arachidonic acid (AA), another omega-6 fatty acid that is a precursor to pro-inflammatory molecules. nih.govdrugbank.com The unique metabolic fate of GLA has positioned it as a subject of interest for its potential to modulate inflammatory processes. nih.govnih.gov

The Significance of Esterified Forms in Biomedical Research

In biomedical research, the form in which a fatty acid is delivered can significantly impact its stability, bioavailability, and suitability for experimental use. Esterification, the process of forming an ester, is a common strategy to modify the properties of fatty acids. Fatty acid ethyl esters (FAEEs), including gamma-linolenic acid ethyl ester, are created by reacting the fatty acid with ethanol (B145695). tandfonline.com

This esterified form is generally less water-soluble but can be more suitable for inclusion in dietary formulations for research purposes. caymanchem.combertin-bioreagent.com The esterification of fatty acids to phospholipids (B1166683), such as phosphatidylcholine or phosphatidylserine, has been shown to enhance their uptake and targeting to specific tissues like the brain, compared to their triglyceride forms. nih.gov The study of esterified forms like this compound allows researchers to investigate the specific effects of the fatty acid in a controlled and often more bioavailable manner. caymanchem.combertin-bioreagent.com

Historical Perspectives on this compound Investigation

The investigation of gamma-linolenic acid and its derivatives has evolved over several decades. Initially, much of the research focused on the free fatty acid form of GLA, found in plant-based oils like evening primrose oil, borage seed oil, and black currant seed oil. webmd.comamazonaws.com Early studies explored its metabolic pathways and its role in inflammatory conditions. nih.gov

With advancements in chemical synthesis and analytical techniques, researchers began to utilize the ethyl ester form of GLA to achieve more standardized and controlled experimental conditions. This has been particularly important in studies aiming to understand the precise biochemical and physiological effects of GLA, independent of other compounds present in natural oils. The use of this compound has facilitated more precise investigations into its metabolism and its potential as a modulator of cellular processes. caymanchem.combertin-bioreagent.com

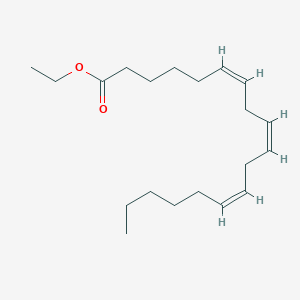

Structure

3D Structure

Properties

CAS No. |

31450-14-3 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

ethyl octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3 |

InChI Key |

MJLYTDAIYLGSRZ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

Appearance |

Assay:≥98%A solution in ethanol |

Synonyms |

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; Ethyl γ-Linolenate; Ethyl γ-Linolenic Acid |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Gamma Linolenic Acid Ethyl Ester

Chemical Synthesis Approaches

Chemical synthesis, primarily through transesterification, offers a conventional route to produce gamma-linolenic acid ethyl ester. This process involves the transformation of triglycerides, found in natural oils rich in GLA, into fatty acid ethyl esters (FAEEs).

Transesterification Processes with Ethanol (B145695)

Transesterification is a chemical reaction where the ester bonds of a triglyceride are cleaved by an alcohol in the presence of a catalyst, resulting in the formation of fatty acid alkyl esters and glycerol (B35011). nih.gov For the synthesis of this compound, ethanol is used as the alcohol, reacting with a GLA-rich oil source like borage oil or evening primrose oil.

The reaction is reversible, and an excess of ethanol is typically used to drive the equilibrium towards the product side, maximizing the yield of ethyl esters. nih.gov The process generally involves heating the oil with a mixture of ethanol and a catalyst, followed by a separation step where the denser glycerol co-product is removed. nih.govmdpi.com One study on the ethanolysis of waste cooking oils demonstrated that variables such as the ethanol-to-oil molar ratio, reaction temperature, and catalyst concentration are critical factors influencing the final yield of ethyl esters. orientjchem.org

Catalyst Systems in Chemical Esterification

The choice of catalyst is pivotal in the transesterification process. Alkaline catalysts are commonly employed due to their high reaction rates. Potassium hydroxide (B78521) (KOH) is a frequently used strong base catalyst that is dissolved in ethanol before being mixed with the oil. mdpi.combiosciencejournal.net In a study involving the ethanolysis of borage oil, a known source of GLA, a 0.5% (w/w) solution of KOH in ethanol was used to catalyze the reaction at 60°C, achieving a near-complete conversion (99.5%) of triglycerides to fatty acid ethyl esters. mdpi.com

The concentration of the alkaline catalyst significantly impacts the reaction's efficiency. For instance, in the transesterification of waste cooking oil, increasing the KOH concentration from 0.5 wt% to 2 wt% substantially improved the biodiesel yield, but further increases led to a reduction in conversion due to soap formation. orientjchem.org Homogeneous acid catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are also used, though they present challenges such as corrosivity (B1173158) and difficulty in separation from the reaction products. thescipub.com

| Parameter | Condition | Reference |

|---|---|---|

| Oil Source | Borage Oil | mdpi.com |

| Alcohol | Ethanol | mdpi.com |

| Catalyst | Potassium Hydroxide (KOH) | mdpi.com |

| Catalyst Concentration | 0.5% by weight of oil | mdpi.com |

| Temperature | 60 °C | mdpi.com |

| Reaction Time | 1 hour | mdpi.com |

| Agitation | 300 rpm | mdpi.com |

| Conversion Yield | 99.5% | mdpi.com |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis provides a greener and more specific alternative to chemical methods for producing this compound. This approach utilizes lipases as biocatalysts, which can operate under milder conditions and minimize the formation of unwanted by-products. mdpi.comnih.gov

Metabolic Pathways and Biosynthesis of Gamma Linolenic Acid and Its Ethyl Ester Metabolites

Endogenous Conversion of Linoleic Acid to Gamma-Linolenic Acid (via Delta-6-Desaturase)

The primary pathway for the endogenous production of gamma-linolenic acid in humans begins with the essential fatty acid, linoleic acid (LA). regulations.govamazonaws.com This conversion is a crucial, and often rate-limiting, step in the omega-6 fatty acid metabolic cascade. nih.govintelligentlabs.org The reaction is catalyzed by the enzyme delta-6-desaturase (Δ6-desaturase), which is encoded by the FADS2 gene. nih.govcapes.gov.br This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of the linoleic acid molecule, transforming it into gamma-linolenic acid. regulations.govnih.gov

This desaturation process occurs within the smooth endoplasmic reticulum of cells, particularly in the liver and leukocytes. regulations.gov The activity of Δ6-desaturase is a critical control point in the pathway and can be influenced by various factors. A reduced capacity of this enzyme can lead to a deficiency in GLA and its downstream metabolites. nih.gov Research has shown that introducing the Δ6-desaturase gene from other organisms, such as borage (Borago officinalis), into mammalian cells can significantly increase their ability to produce GLA from linoleic acid, demonstrating the enzyme's central role in this conversion. nih.gov In one study, the expression of the borage Δ6-desaturase gene in HEK293 cells led to a 228-483% increase in GLA levels compared to control cells. nih.gov

Further Metabolism of Gamma-Linolenic Acid to Dihomo-gamma-linolenic Acid (DGLA)

Once synthesized, gamma-linolenic acid is rapidly metabolized further in the omega-6 pathway. Unlike the relatively slow conversion of LA to GLA, the subsequent step is remarkably efficient. regulations.gov

GLA serves as the direct precursor for dihomo-gamma-linolenic acid (DGLA). regulations.govamazonaws.com This conversion is a chain elongation reaction, where two carbon atoms are added to the GLA molecule. The primary enzyme responsible for this step is fatty acid elongase 5 (ELOVL5). nih.govnih.gov This enzymatic action transforms the 18-carbon GLA into the 20-carbon DGLA. nih.gov Due to this rapid and efficient elongation, GLA levels in tissues and circulating lipids are generally low, whereas DGLA is more readily measurable and its levels consistently rise following GLA supplementation. nih.gov

DGLA is a pivotal molecule, sitting at a crossroads where it can be converted into various bioactive lipid mediators known as eicosanoids. These molecules are crucial for regulating inflammation and other physiological processes. amazonaws.com

DGLA is a direct precursor to the 1-series prostaglandins (B1171923), most notably Prostaglandin (B15479496) E1 (PGE1), via the action of cyclooxygenase (COX) enzymes. amazonaws.comnih.govnih.gov PGE1 is recognized for its anti-inflammatory, vasodilatory, and anti-platelet aggregation properties. nih.govuni.lu Studies have shown that administration of DGLA can significantly increase the ratio of PGE1 to the more pro-inflammatory Prostaglandin E2 (PGE2), which is derived from arachidonic acid. therahealth.com.au

Additionally, DGLA can be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govelsevierpure.com Both PGE1 and 15-HETrE are considered to have anti-inflammatory effects. elsevierpure.comnih.gov

Crucially, DGLA cannot be directly converted into the pro-inflammatory 4-series leukotrienes, such as leukotriene B4 (LTB4), because it lacks the necessary double bond at the delta-5 position for the 5-lipoxygenase (5-LOX) enzyme to act upon. nih.gov Furthermore, DGLA and its metabolite 15-HETrE have been shown to inhibit the formation of LTB4 from arachidonic acid, thereby contributing to a less inflammatory state. elsevierpure.comcaymanchem.com

Intracellular Fate and Incorporation of Gamma-Linolenic Acid Ethyl Ester

This compound (GLA-EE) is an esterified form of GLA, where the fatty acid is attached to an ethanol (B145695) molecule. nih.gov This form is less water-soluble but can be used in dietary formulations. nih.gov For the body to utilize the GLA from GLA-EE, it must first be hydrolyzed.

Upon entering the body, fatty acid ethyl esters (FAEEs) are rapidly hydrolyzed into a free fatty acid (in this case, GLA) and ethanol. This process is catalyzed by enzymes known as carboxylesterases (or FAEE synthases), which are membrane-bound and located in various tissues and cellular compartments, including the microsomal and mitochondrial-lysosomal fractions. nih.govnih.govtherahealth.com.au Pancreatic carboxylester lipase (B570770) can also contribute to this hydrolysis in the intestinal lumen. nih.gov The cellular elements in the blood, such as red blood cells, white blood cells, and platelets, also possess significant FAEE hydrolytic activity. youtube.com

Once the ethyl ester bond is cleaved and free GLA is released, it becomes available for intracellular metabolic pathways. The liberated GLA is rapidly elongated to DGLA, which is then incorporated into the cellular lipid pools. nih.govcaymanchem.com A significant portion of this newly formed DGLA is stored within neutral lipids, particularly triglycerides, and also integrated into the phospholipid membranes of cells. amazonaws.comnih.govcaymanchem.com From these membrane phospholipids (B1166683), DGLA can be released by phospholipase A2 enzymes upon cellular stimulation, making it available for conversion into eicosanoids like PGE1. nih.gov

The bioavailability of fatty acids can differ based on their carrier molecule. Some studies comparing the absorption of omega-3 fatty acids in ethyl ester versus natural triglyceride (TG) form suggest that the TG form may be more efficiently absorbed and incorporated into blood lipids. regulations.govintelligentlabs.org

| Metabolic Step | Substrate | Primary Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| Hydrolysis | This compound | Carboxylesterases | Gamma-Linolenic Acid (free) | Intestinal Lumen, Blood Cells, Microsomes |

| Desaturation | Linoleic Acid | Delta-6-Desaturase (FADS2) | Gamma-Linolenic Acid | Smooth Endoplasmic Reticulum |

| Elongation | Gamma-Linolenic Acid | Elongase 5 (ELOVL5) | Dihomo-gamma-linolenic Acid (DGLA) | Endoplasmic Reticulum |

| Incorporation | Dihomo-gamma-linolenic Acid (DGLA) | Acyltransferases | Phospholipids, Triglycerides | Cell Membranes, Lipid Droplets |

| Eicosanoid Synthesis | Dihomo-gamma-linolenic Acid (DGLA) | Cyclooxygenases (COX) | Prostaglandin E1 (PGE1) | Cytosol/Membranes |

Competition with Other Polyunsaturated Fatty Acids in Metabolic Pathways

The metabolic pathways for omega-6 and omega-3 polyunsaturated fatty acids (PUFAs) are not independent; they are intricately linked through shared enzymatic machinery. capes.gov.br This leads to direct competition between the two fatty acid families, which has significant physiological implications.

The key enzymes Δ6-desaturase and Δ5-desaturase are utilized in the metabolism of both omega-6 and omega-3 PUFAs. intelligentlabs.orgnih.gov Linoleic acid (omega-6) competes with alpha-linolenic acid (ALA), an omega-3 fatty acid, for access to the Δ6-desaturase enzyme. regulations.govcapes.gov.br The relative abundance of these fatty acids in the diet can therefore influence the downstream production of their respective metabolites. regulations.gov

A high dietary intake of linoleic acid can saturate the Δ6-desaturase enzyme, potentially leading to an increased synthesis of arachidonic acid (the pro-inflammatory omega-6) while simultaneously reducing the conversion of ALA into the anti-inflammatory omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). regulations.govnih.gov This competition underscores the importance of the dietary balance between omega-6 and omega-3 fatty acids for maintaining a homeostatic inflammatory state. nih.gov Similarly, DGLA (omega-6) competes with EPA (omega-3) for access to cyclooxygenase and lipoxygenase enzymes, which can influence the profile of eicosanoids produced. amazonaws.com

| Enzyme | Competing Omega-6 Substrate | Competing Omega-3 Substrate | Significance |

|---|---|---|---|

| Delta-6-Desaturase (FADS2) | Linoleic Acid (LA) | Alpha-Linolenic Acid (ALA) | Rate-limiting step; high LA intake can reduce the synthesis of long-chain omega-3s (EPA, DHA). regulations.govcapes.gov.br |

| Delta-5-Desaturase (FADS1) | Dihomo-gamma-linolenic Acid (DGLA) | Eicosatetraenoic Acid (ETA) | Determines the ratio of Arachidonic Acid (from DGLA) to Eicosapentaenoic Acid (EPA) (from ETA). nih.gov |

| Cyclooxygenase (COX) | Dihomo-gamma-linolenic Acid (DGLA), Arachidonic Acid (AA) | Eicosapentaenoic Acid (EPA) | Competition affects the balance of 1-series (from DGLA), 2-series (from AA), and 3-series (from EPA) prostaglandins. amazonaws.com |

Biological Activities and Cellular Mechanisms Preclinical and in Vitro Models

Modulation of Cellular Processes

Effects on Cell Growth and Proliferation in Cell Lines

Gamma-linolenic acid (GLA) has demonstrated notable inhibitory effects on the growth and proliferation of various tumor cell lines. In a study involving three human tumor cell lines—neuroblastoma CHP-212, tubal carcinoma TG, and colon carcinoma SW-620—GLA supplementation was found to affect cancer cell proliferation through the modification of the cellular fatty acid composition. nih.gov At concentrations of 10 and 20 µg/mL, GLA completely abolished DNA synthesis in these cell lines. nih.gov The cytotoxic effect was most pronounced when GLA was not metabolized into its downstream products, suggesting the toxicity is attributable to GLA itself. nih.gov

Further research on glioblastoma multiforme (GBM), a highly malignant form of brain cancer, showed that treatment with GLA resulted in a decreased number of proliferative cells in both human and rat glioblastoma cell lines. nih.gov Similarly, in studies on the C6 rat glioma model, GLA has been established as a known inhibitor of tumor cell proliferation. nih.gov Under hypoxic conditions, which are common in solid tumors, GLA treatment significantly reduced the viability and colony formation of gastric cancer cells SGC-7901 and MGC-803. viamedica.pl This anti-proliferative activity was associated with a decrease in the expression of proliferation markers such as proliferating cell nuclear antigen (PCNA) and minichromosome maintenance complex component 2 (MCM-2). viamedica.pl

In contrast to its effects on cancer cells, GLA has shown protective effects on certain non-cancerous cells. In vitro studies on RAW 264.7 macrophage cells exposed to ionizing radiation, pre-treatment with GLA enhanced metabolic viability and led to an increased number of surviving cells. mdpi.com

Table 1: Effects of Gamma-Linolenic Acid on Cell Proliferation

| Cell Line(s) | Model | Key Findings |

| CHP-212 (Neuroblastoma), TG (Tubal Carcinoma), SW-620 (Colon Carcinoma) | Human Tumor Cell Lines | DNA synthesis completely abolished at 10 and 20 µg/mL. nih.gov |

| Human and Rat Glioblastoma Cells | Glioblastoma Cell Lines | Decreased number of proliferative cells. nih.gov |

| SGC-7901, MGC-803 (Gastric Cancer) | Hypoxic Gastric Cancer Model | Significantly decreased viability and colony formation. viamedica.pl |

| C6 Glioma | Rat Glioma Model | Known inhibitor of tumour cell proliferation. nih.gov |

| RAW 264.7 (Macrophages) | Ionizing Radiation Model | Enhanced metabolic viability and increased cell survival post-irradiation. mdpi.com |

Induction of Apoptosis in Cancer Cell Models

A primary mechanism through which gamma-linolenic acid exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. In human chronic myelogenous leukemia K562 cells, GLA was shown to induce cell death in a dose-dependent manner. nih.gov The treated cells exhibited classic morphological features of apoptosis, including chromatin condensation and nuclear fragmentation. nih.gov This process was found to be mediated by the activation of caspases, a family of proteases crucial for apoptosis, as a pan-caspase inhibitor could block the cell death. nih.govresearchgate.net

Studies on B-cells isolated from patients with B-cell chronic lymphocytic leukemia (B-CLL) also demonstrated that GLA significantly increases the rate of apoptosis compared to spontaneous levels. nih.gov Notably, B-CLL cells appeared to be more susceptible to GLA-induced apoptosis than normal B-cells at lower concentrations. nih.gov In glioblastoma cells from both humans and rats, treatment with GLA led to an increased number of apoptotic cells. nih.gov Similarly, in gastric cancer cells under hypoxic conditions, GLA treatment up-regulated the expression of pro-apoptotic proteins such as Bax and cleaved Caspase-3, while down-regulating the anti-apoptotic protein Bcl-2. viamedica.pl The primary proposed mechanism for GLA-induced apoptosis involves oxidative stress stemming from the accumulation of reactive oxygen species (ROS) and lipid peroxidation. mdpi.com

Table 2: Induction of Apoptosis by Gamma-Linolenic Acid in Cancer Cell Models

| Cell Line / Model | Key Findings on Apoptosis |

| K562 (Human Chronic Myelogenous Leukemia) | Dose-dependent apoptosis; characterized by chromatin condensation and nuclear fragmentation; involves caspase activation. nih.govresearchgate.net |

| B-CLL (B-cell Chronic Lymphocytic Leukemia) | Significantly increased apoptosis compared to untreated cells; B-CLL cells more susceptible than normal B-cells. nih.gov |

| Human and Rat Glioblastoma Cells | Increased number of apoptotic cells after treatment. nih.gov |

| SGC-7901, MGC-803 (Gastric Cancer) | Increased expression of pro-apoptotic proteins (Bax, Cleaved Caspase-3); decreased expression of anti-apoptotic protein (Bcl-2). viamedica.pl |

Effects on Lipid Peroxidation in Cellular Systems

Gamma-linolenic acid, as a polyunsaturated fatty acid, can influence the levels of lipid peroxidation within cells, a process that can lead to cellular damage and trigger apoptosis. In human chronic myelogenous leukemia K562 cells, treatment with GLA was found to elevate lipid peroxidation. nih.govresearchgate.net The role of this process in GLA's cytotoxicity was highlighted by the observation that the antioxidant alpha-tocopherol (B171835) could reverse the cell-killing effects of GLA. nih.govresearchgate.net

Similarly, in Raji lymphoma cell cultures, GLA promoted lipid peroxidation in a manner that was dependent on both the dose and the duration of treatment. nih.gov This increase in lipid peroxidation was directly correlated with an increase in cytotoxicity. nih.gov These findings support the hypothesis that the induction of lipid peroxidation is a significant contributor to the cytotoxic and pro-apoptotic effects of GLA in tumor cells. nih.govmdpi.com

Influence on Cell Motility and Migration in In Vitro Models

The ability of cancer cells to move and migrate is fundamental to tumor invasion and metastasis. In vitro studies have shown that gamma-linolenic acid can interfere with these processes. In models using various human cancer cell lines, including colon and mammary cancers, treatment with GLA resulted in a marked reduction in cell spreading and migration on surfaces coated with extracellular matrix proteins. nih.gov

This effect has also been observed in glioblastoma and gastric cancer models. In human and rat glioblastoma cells, GLA treatment led to a decreased number of migratory cells. nih.gov In hypoxic gastric cancer cells, GLA inhibited both migration and invasion in a dose-dependent manner. viamedica.pl One of the mechanisms contributing to this effect is the regulation of secreted proteins involved in cell adhesion. GLA has been found to reduce the secretion of SPARC (Secreted Protein Acidic and Rich in Cysteine), which may in turn reduce the adhesion of cancer cells to the extracellular matrix and thereby decrease their motility. nih.gov

Table 3: Effect of Gamma-Linolenic Acid on Cell Motility and Migration

| Cell Line(s) | In Vitro Model | Key Findings |

| Colon Cancer, Mammary Cancer, Melanoma | Cell Migration on Extracellular Matrix | Marked reduction in cell spreading and migration. nih.gov |

| Human and Rat Glioblastoma | Cell Migration Assay | Decreased number of migratory cells. nih.gov |

| SGC-7901, MGC-803 (Gastric Cancer) | Wound-Healing and Transwell Assays | Dose-dependent inhibition of migration and invasion. viamedica.pl |

| MDA-MB-231 (Breast Cancer), HT115 (Colon Cancer) | Cell-Matrix Adhesion Assay | Reduced cell-matrix adhesion, potentially via reduced SPARC secretion. nih.gov |

Impact on Gene Expression Profiles (e.g., maspin, matrix proteins)

Gamma-linolenic acid has been shown to modulate the expression of several genes that are critical in cancer progression, including tumor suppressors and proteins involved in tissue structure. One significant finding is that GLA up-regulates the expression of maspin (mammary serine protease inhibitor), a protein with tumor-suppressing functions. nih.gov In maspin-positive cancer cells, GLA treatment resulted in a concentration-dependent increase in both maspin protein and its corresponding mRNA. nih.gov This effect was associated with a reduction in cancer cell motility. nih.gov

In addition to maspin, GLA influences the expression of proteins related to the extracellular matrix (ECM) and cell-cell adhesion. In gastric cancer cells, GLA treatment increased the expression of epithelial markers like E-cadherin while decreasing the expression of mesenchymal and ECM markers such as fibronectin, Snail, and β-catenin. viamedica.pl Furthermore, GLA has been identified as a regulator of SPARC, a secreted glycoprotein (B1211001) involved in cell-matrix interactions. nih.gov Treatment of certain breast and colon cancer cells with GLA led to a reduction of SPARC in both the cell lysate and the surrounding supernatant. nih.gov In a glioma model, GLA treatment altered the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and its receptor Flt1, as well as cell cycle control proteins like cyclin D1, p53, and p27. nih.gov

Molecular Signaling Pathways

The diverse biological activities of gamma-linolenic acid are mediated through its influence on several key molecular signaling pathways. In the context of apoptosis, GLA has been shown to trigger the mitochondrial pathway, evidenced by the release of cytochrome c into the cytoplasm, which subsequently leads to the activation of caspase-3. nih.govresearchgate.net Another pathway implicated in GLA-induced apoptosis in ovarian cancer cells is the ROS/ASK1/JNK/p38 MAPK axis. mdpi.com

A significant finding in hypoxic gastric cancer models is the ability of GLA to inhibit the Wnt/β-catenin signaling pathway. viamedica.pl Treatment with GLA decreased the expression of β-catenin, a central component of this pathway. viamedica.pl The functional importance of this inhibition was confirmed when the addition of exogenous Wnt3a, an activator of the pathway, reversed the suppressive effects of GLA on cancer cell viability and colony formation. viamedica.pl Additionally, studies in glioma models have indicated that GLA can affect the expression of proteins within the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival. nih.gov

Interactions with Eicosanoid Biosynthesis Pathways (e.g., Cyclooxygenases, Lipoxygenases)

Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, is the parent compound of gamma-linolenic acid ethyl ester. webmd.com Following administration, the ethyl ester form is hydrolyzed to release GLA. The biological effects of GLA are largely mediated through its conversion to dihomo-gamma-linolenic acid (DGLA). nih.gov DGLA serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of a distinct series of eicosanoids compared to those derived from arachidonic acid (AA). nih.govcreative-proteomics.com

Specifically, DGLA is metabolized by COX enzymes to produce prostaglandins (B1171923) of the 1-series, such as prostaglandin (B15479496) E1 (PGE1). researchgate.net PGE1 is known to possess anti-inflammatory properties. researchgate.net In the lipoxygenase pathway, DGLA is converted to 15-hydroxyeicosatrienoic acid (15-HETrE). researchgate.net These DGLA-derived metabolites can competitively inhibit the formation of pro-inflammatory eicosanoids derived from AA, such as prostaglandin E2 (PGE2) and leukotrienes of the 4-series. researchgate.netnih.gov

Furthermore, GLA itself has been identified as a weak antagonist of the leukotriene B4 (LTB4) receptor, which may contribute to its anti-inflammatory profile. bertin-bioreagent.com The ethyl ester form of GLA is often used in research due to its increased stability and suitability for inclusion in experimental diets. bertin-bioreagent.comcaymanchem.com

Table 1: Eicosanoid Precursors and their Metabolites

| Precursor Fatty Acid | Key Metabolizing Enzymes | Major Eicosanoid Products | General Effect |

|---|---|---|---|

| Dihomo-gamma-linolenic acid (from GLA) | Cyclooxygenase (COX) | Prostaglandins (1-series, e.g., PGE1) | Anti-inflammatory |

| Lipoxygenase (LOX) | 15-Hydroxyeicosatrienoic acid (15-HETrE) | Anti-inflammatory | |

| Arachidonic Acid (AA) | Cyclooxygenase (COX) | Prostaglandins (2-series, e.g., PGE2) | Pro-inflammatory |

Modulation of Pro-inflammatory Signaling (e.g., NF-κB pathway, ERK1/2, JNK phosphorylation)

In vitro studies using macrophage cell lines have demonstrated that gamma-linolenic acid can significantly attenuate pro-inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, GLA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govresearchgate.net This inhibition is achieved by preventing the degradation and phosphorylation of IκBα, the inhibitory subunit of NF-κB. nih.gov

Table 2: Effect of Gamma-Linolenic Acid on Pro-inflammatory Signaling in Macrophages

| Signaling Pathway | Key Protein/Target | Observed Effect of GLA | Reference |

|---|---|---|---|

| NF-κB Pathway | IκBα degradation | Inhibited | nih.gov |

| IκBα phosphorylation | Inhibited | nih.gov | |

| p65 nuclear translocation | Inhibited | nih.gov | |

| MAPK Pathway | ERK1/2 phosphorylation | Reduced | nih.govresearchgate.net |

Effects on Scavenger Receptor Expression and Cholesterol Efflux in Macrophages

The role of polyunsaturated fatty acids in modulating macrophage function, particularly in the context of atherosclerosis, is an area of active investigation. Macrophage scavenger receptors, such as SR-A and CD36, are involved in the uptake of modified lipoproteins, leading to the formation of foam cells. While direct studies on this compound's effect on these specific receptors are limited, research on other polyunsaturated fatty acids provides some insights. For instance, alpha-linolenic acid has been shown to influence cholesterol efflux in macrophage-derived foam cells. nih.govresearchgate.net

Cholesterol efflux, the process by which cholesterol is removed from macrophages, is a critical anti-atherogenic mechanism. This process is mediated by transporters like ATP-binding cassette transporter A1 (ABCA1) and ABCG1. nih.govaging-us.com The expression of these transporters is regulated by nuclear receptors such as liver X receptors (LXRs) and peroxisome proliferator-activated receptors (PPARs). nih.govaging-us.com Some studies have indicated that polyunsaturated fatty acids can influence the expression of these transporters and, consequently, cholesterol efflux. nih.gov However, the specific effects of this compound on scavenger receptor expression and cholesterol efflux in macrophages require further dedicated investigation to be fully elucidated.

Studies in Preclinical Animal Models

Investigations on Tissue Fatty Acid Profiles (e.g., brain tumors, renal medulla)

Preclinical studies in animal models have explored the impact of dietary supplementation with this compound on the fatty acid composition of various tissues. In a study involving rats with implanted C6 glioma cells, a diet supplemented with this compound oil (GLAO) led to an increase in the serum concentration of GLA. nih.govnih.gov However, this did not translate to a significant change in the levels of GLA or its elongation product, DGLA, within the brain tumor tissue itself. nih.govnih.gov

In contrast, a diet rich in docosahexaenoic acid (DHA) ethyl ester did result in an increased concentration of eicosapentaenoic acid (EPA) in the brain tumors and a decrease in the n-6/n-3 fatty acid ratio. nih.gov This suggests that the incorporation of different fatty acids into specific tissues can vary significantly.

Table 3: Fatty Acid Composition in Rat Brain Tumors Following Dietary Intervention

| Dietary Group | Serum GLA | Tumor GLA | Tumor DGLA | Tumor EPA | n-6/n-3 Ratio in Tumor | Reference |

|---|---|---|---|---|---|---|

| Safflower Oil (Control) | - | - | - | - | - | nih.gov |

| GLAO | Increased | No significant change | No significant change | - | - | nih.gov |

Evaluation of Cellular Responses in Animal Tissues

In animal models of glioma, gamma-linolenic acid has been shown to inhibit tumor cell proliferation and induce apoptosis. nih.gov These effects are thought to be mediated by changes in the expression of proteins involved in cell cycle control and angiogenesis. nih.gov For example, in a C6 rat glioma model, GLA treatment led to a G1/S transition block in the cell cycle. nih.gov

Furthermore, in models of inflammation, dietary supplementation with GLA has been shown to modulate cellular responses. For instance, in aged rats, a diet enriched with linoleic acid and gamma-linolenic acid offered protection against ventricular fibrillation, suggesting a role in modulating cardiac cellular responses. nih.gov The anti-inflammatory properties of GLA, as observed in in vitro macrophage studies, are also expected to translate to altered cellular responses in animal tissues, although the specific mechanisms can be complex and tissue-dependent. nih.gov

Impact on Specific Biological Markers in Animal Models

The administration of gamma-linolenic acid in preclinical cancer models has been shown to affect various biological markers associated with tumor growth and progression. In an orthotopic C6 glioma model, GLA treatment resulted in changes in the expression of several key proteins. nih.gov

Specifically, a decrease in the expression of vascular endothelial growth factor (VEGF), its receptor Flt1, and matrix metalloproteinase-2 (MMP2) was observed, indicating an anti-angiogenic effect. nih.gov In terms of cell cycle regulation, GLA treatment led to a decrease in cyclin D1 and an increase in the cyclin-dependent kinase inhibitor p27, as well as an increase in the tumor suppressor protein p53. nih.gov These changes in biological markers provide a molecular basis for the observed anti-tumor effects of GLA in this animal model.

Table 4: Effect of Gamma-Linolenic Acid on Biological Markers in a C6 Glioma Model

| Biological Marker | Function | Observed Effect of GLA | Reference |

|---|---|---|---|

| VEGF | Angiogenesis | Decreased | nih.gov |

| Flt1 | VEGF Receptor | Decreased | nih.gov |

| MMP2 | Extracellular Matrix Degradation | Decreased | nih.gov |

| Cyclin D1 | Cell Cycle Progression | Decreased | nih.gov |

| p27 | Cell Cycle Inhibition | Increased | nih.gov |

Exploration of Anti-atherogenic Actions in Murine Models

The anti-atherogenic potential of gamma-linolenic acid has been investigated in apolipoprotein E (ApoE) knockout mice, a well-established model for studying atherosclerosis. Research has shown that dietary supplementation with GLA can significantly inhibit the proliferation of aortic smooth muscle cells and slow the progression of diet-induced atherosclerosis in these animals. nih.govnih.gov

In one study, ApoE knockout mice were fed diets containing GLA. The results indicated a significant reduction in the thickness of the medial layer of the aortic vessel wall at both 20 and 30 weeks of the study. nih.gov This was accompanied by a decrease in the number of proliferating smooth muscle cells in the aorta. nih.gov Furthermore, after 30 weeks, a notable reduction in the size of atherosclerotic lesions was observed in the mice that received GLA supplemented diets. nih.gov

The mechanism behind these anti-atherogenic effects is believed to be linked to the metabolic conversion of GLA to dihomo-gamma-linolenic acid (DGLA) and subsequently to anti-inflammatory eicosanoids like prostaglandin E1 (PGE1). nih.gov Studies with DGLA in ApoE-deficient mice have demonstrated its ability to prevent atherosclerosis, an effect that was diminished when a cyclooxygenase (COX) inhibitor was administered, suggesting the crucial role of the DGLA-PGE1 pathway. nih.gov

| Parameter | Observation in ApoE Knockout Mice | Reference |

| Aortic Medial Layer Thickness | Significantly reduced with GLA supplementation at 20 and 30 weeks. | nih.gov |

| Aortic Smooth Muscle Cell Proliferation | Suppressed by dietary GLA. | nih.gov |

| Atherosclerotic Lesion Size | Reduced in 30-week-old mice fed a GLA-containing diet. | nih.gov |

| Key Metabolite Action | DGLA, a metabolite of GLA, prevents atherosclerosis, an effect attenuated by a COX inhibitor. | nih.gov |

Studies on Atopic Dermatitis Models in Mice

Murine models of atopic dermatitis (AD), such as the NC/Nga mouse, have been instrumental in understanding the role of fatty acid metabolism in this inflammatory skin condition. nih.gov These models have highlighted a potential link between dysregulated fatty acid metabolism and the development of AD-like symptoms. nih.gov

Research in rodent models has suggested that supplementation with GLA can lead to a selective increase in the production of the anti-inflammatory prostaglandin E1 (PGE1), without a corresponding rise in pro-inflammatory prostaglandins like PGE2. nih.govkoreamed.org This is significant because a deficiency in the enzyme delta-6-desaturase, which converts linoleic acid to GLA, has been observed in some individuals with atopic dermatitis. nih.gov Supplementing with GLA bypasses this potential enzymatic bottleneck, leading to an increase in its downstream anti-inflammatory metabolites. nih.gov

While direct studies on this compound in these specific mouse models are not extensively detailed in the provided results, the findings from studies using GLA-rich oils, such as evening primrose oil, strongly support the therapeutic rationale. nih.govresearchgate.net In these studies, an increase in serum levels of DGLA was observed in parallel with the improvement of atopic dermatitis symptoms. researchgate.net

| Model | Finding | Implication | Reference |

| Rodent Models | GLA supplementation selectively increases anti-inflammatory PGE1. | Suggests a mechanism for reducing inflammation in atopic dermatitis. | nih.govkoreamed.org |

| NC/Nga Mice | Exhibit abnormal fatty acid metabolism. | Provides a relevant model for studying the effects of GLA in atopic dermatitis. | nih.gov |

| Human Studies with Borage Oil (rich in GLA) | Significant increase in serum dihomo-gamma-linolenic acid (DGLA) correlated with clinical improvement. | Supports the role of GLA in modulating the fatty acid profile and improving atopic dermatitis. | researchgate.net |

Effects on Mesenchymal Stem Cells in Animal Models

The current body of scientific literature provides limited direct evidence on the specific effects of this compound on mesenchymal stem cells (MSCs) within animal models. While mesenchymal stromal cells have been extensively studied in various animal models for their therapeutic potential in a range of diseases, their interaction with specific fatty acids like this compound remains an area with a paucity of research. nih.govnih.gov

General research on MSCs highlights their immunomodulatory capabilities and their potential in regenerative medicine, often investigated in the context of conditions like kidney injury and cardiac disease in animal models. nih.gov However, these studies have not specifically focused on the influence of dietary fatty acids, such as this compound, on the function or differentiation of these stem cells.

Analytical Techniques for Gamma Linolenic Acid Ethyl Ester Quantification and Characterization

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful and widely used techniques for the analysis of volatile and thermally stable compounds like fatty acid esters. restek.comgcms.cz These methods are instrumental in separating complex mixtures of fatty acid esters and providing both quantitative data and structural information. restek.comgcms.cz In the context of GLA-EE, GC and GC-MS are used to determine its purity, quantify its presence in oil mixtures, and identify other fatty acid components. mdpi.comresearchgate.net

GC-MS analysis of borage oil, a rich source of gamma-linolenic acid, has been used to determine its fatty acid profile. mdpi.com One study found that borage oil contains approximately 20.56% gamma-linolenic acid, alongside other fatty acids like linoleic acid (36.83%). mdpi.com Following enzymatic ethanolysis to produce fatty acid ethyl esters (FAEEs), GC-MS was used to analyze the resulting mixture. mdpi.com The analysis revealed that the ethyl esters of GLA were present at around 10% of the total fatty acid composition. mdpi.com

Derivatization Methods for GC Analysis (e.g., Fatty Acid Methyl Esters)

To enhance volatility and improve chromatographic separation, fatty acids are often converted into their methyl esters (FAMEs) prior to GC analysis. restek.comgcms.czsigmaaldrich.comresearchgate.net This process, known as derivatization, is a standard procedure in fatty acid analysis. gcms.czsigmaaldrich.comresearchgate.net While the focus here is on the ethyl ester of GLA, understanding the derivatization to methyl esters is crucial as it is a common comparative and analytical method. researchgate.netwiley.com

The conversion to FAMEs is typically achieved through esterification using a reagent like boron trichloride (B1173362) in methanol. gcms.czsigmaaldrich.com This reaction is catalyzed and results in the formation of stable methyl esters that are well-suited for GC analysis. sigmaaldrich.com The use of high-quality derivatization reagents is essential to prevent the introduction of artifacts and ensure accurate results. sigmaaldrich.com

In some analyses, samples containing fatty acid ethyl esters (FAEEs) are analyzed alongside fatty acid methyl esters (FAMEs). For instance, in the analysis of borage oil ethanolysis products, the unreacted triglycerides are derivatized to FAMEs, allowing for simultaneous quantification of both FAMEs and the produced FAEEs in a single GC-MS run. mdpi.com

Mass spectral libraries specifically for FAMEs are available, which include retention data and can aid in the reliable identification of unknown fatty acid methyl esters in a sample. wiley.com

Column Selection and Temperature Programming

The choice of GC column and the temperature program are critical for achieving optimal separation of fatty acid esters.

Column Selection: For the analysis of fatty acid methyl esters (FAMEs), capillary columns with polar stationary phases, such as those with Carbowax-type (polyethylene glycol) or biscyanopropyl phases, are commonly used. restek.comgcms.cz The selection of the stationary phase is the most critical factor as it determines the selectivity of the separation. fishersci.ca Non-polar columns are suitable for separating compounds based on their boiling points, while polar columns are better for separating compounds with differing polarities. fishersci.comsigmaaldrich.com For general-purpose analyses, a 5% Phenyl column is often a good starting point. fishersci.com The internal diameter (I.D.) of the column also plays a role, with 0.25 mm being a popular choice that balances efficiency and sample capacity. fishersci.casigmaaldrich.com

Temperature Programming: Temperature programming is essential for analyzing samples with a wide range of boiling points, as is often the case with fatty acid ester mixtures. nih.govchromatographyonline.com A typical approach involves starting at a low initial oven temperature, followed by a controlled ramp rate to a final temperature. chromatographyonline.com A "scouting gradient," often starting at 35–40 °C with a ramp rate of 10 °C/min, can be used to assess the sample and determine the optimal temperature program. chromatographyonline.com For splitless injections, the initial oven temperature should be about 20 °C below the boiling point of the solvent. chromatographyonline.com The final temperature is typically set 10–30 °C above the elution temperature of the last compound of interest. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis and purification of fatty acids and their esters. researchgate.networdpress.com It is particularly useful for separating positional isomers, which can be challenging with GC alone. nih.gov

One study successfully used a cellulose (B213188) tris(3,5-dichlorophenylcarbamate)-based chiral stationary phase to separate α-linolenic acid (ALA) and gamma-linolenic acid (GLA). nih.gov Using a reversed-phase eluent system of aqueous 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (40/60, v/v) at 25 °C, the two isomers were effectively discriminated. nih.gov This method was also optimized for LC-MS/MS, highlighting the potential for highly sensitive and specific quantification of GLA in various samples. nih.gov

HPLC has also been employed for the purification of GLA from natural sources. researchgate.net For instance, a four-step process involving extraction, urea (B33335) concentration, methylation, and finally HPLC fractionation has been used to isolate high-purity methyl-GLA from seed oil extracts. researchgate.net Furthermore, reversed-phase medium-pressure liquid chromatography (RP-MPLC) has been shown to be an efficient method for purifying omega-3 fatty acid ethyl esters, suggesting its potential applicability for GLA-EE as well. mdpi.com

Thin Layer Chromatography (TLC)

Thin layer chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of lipids, including fatty acids and their esters. wiley.comwordpress.com It is often used as a preliminary analytical step or for monitoring the progress of reactions.

A high-performance thin-layer chromatography (HPTLC) method has been developed for the quantification of GLA in borage oil. nih.gov This method utilizes silica (B1680970) gel plates as the stationary phase and a mobile phase consisting of hexane, toluene, and glacial acetic acid (3:7:1, v/v/v). nih.gov The developed spots can be analyzed densitometrically, and the method has been validated for linearity, accuracy, and precision, with a reported retention factor (Rf) value of 0.53 ± 0.04 for GLA. researchgate.netnih.gov The limit of detection and limit of quantification for GLA were found to be 0.221 and 0.737 μ g/band , respectively. researchgate.netnih.gov TLC has also been used in conjunction with other methods, such as Grignard deacylation and HPLC, for the positional analysis of triacylglycerols containing GLA. nih.gov

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a non-destructive technique that is particularly useful for identifying the functional groups within a molecule. mdpi.com In the context of gamma-linolenic acid ethyl ester, FT-IR can confirm the presence of the ester functional group.

The FT-IR spectrum of an ester like ethyl oleate (B1233923) shows a characteristic strong absorption band for the C=O stretching vibration of the ester group at approximately 1737 cm⁻¹. derpharmachemica.com Other notable peaks include those for the stretching frequencies of –CH₂– groups. derpharmachemica.com The presence of these characteristic peaks in the FT-IR spectrum of a sample can confirm the identity of the compound as an ester. Studies have also utilized FT-IR to investigate intermolecular interactions, such as hydrogen bonding between esters and alcohols. derpharmachemica.com The technique is also used for the general characterization of oils and fats, where the spectrum reveals information about the main functional groups present in the triacylglycerols. actascientific.com

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Primary Application for GLA-EE | Key Findings/Parameters |

| Gas Chromatography (GC) & GC-MS | Quantification, purity assessment, and identification of other fatty acid esters. | Can determine the percentage of GLA-EE in a mixture. GC-MS provides mass spectral data for structural confirmation. mdpi.com |

| Derivatization (FAMEs) | Enhances volatility for GC analysis. | A common method for analyzing total fatty acid content, providing a baseline for comparison. gcms.czsigmaaldrich.com |

| Column Selection | Separation of fatty acid esters. | Polar columns (e.g., Carbowax) are typically used. 0.25 mm I.D. is a common choice. restek.comfishersci.ca |

| Temperature Programming | Optimized separation of complex mixtures. | A scouting gradient (e.g., 10 °C/min) helps in method development. chromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | Purification and separation of isomers. | Can separate GLA from its positional isomer, α-linolenic acid. nih.gov |

| Thin Layer Chromatography (TLC) | Qualitative and semi-quantitative analysis. | A rapid method with a reported Rf value for GLA of 0.53 ± 0.04. researchgate.netnih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification. | Confirms the presence of the ester group (C=O stretch around 1737 cm⁻¹). derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the position of double bonds and the identity of the ethyl ester group. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, primarily ¹H NMR and ¹³C NMR, are employed for a comprehensive characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to different types of protons in the molecule can be observed. The chemical shifts of these protons are influenced by their local electronic environment.

Olefinic Protons: The protons directly attached to the double-bond carbons (-CH=CH-) typically resonate in the region of 5.3-5.4 ppm. nih.gov The multiplicity of these signals provides information about the coupling with neighboring protons.

Ethyl Ester Protons: The ethyl group gives rise to two characteristic signals: a quartet resulting from the methylene (B1212753) protons (-OCH₂CH₃) and a triplet from the methyl protons (-OCH₂CH₃).

Allylic and Bis-allylic Protons: Protons on the carbon atoms adjacent to the double bonds (allylic protons) and those situated between two double bonds (bis-allylic protons) are deshielded and appear at distinct chemical shifts. Bis-allylic protons are particularly deshielded due to the influence of two adjacent double bond systems.

Aliphatic Chain Protons: The protons of the saturated methylene groups in the alkyl chain typically appear as a complex multiplet in the upfield region of the spectrum. magritek.com The terminal methyl group of the fatty acid chain gives a characteristic triplet signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each chemically non-equivalent carbon atom gives a distinct signal.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is significantly deshielded and appears at the downfield end of the spectrum, typically around 174 ppm.

Olefinic Carbons: The sp² hybridized carbons of the three double bonds resonate in the region of 127-132 ppm.

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) and the methyl carbon (-OCH₂CH₃) give rise to signals in the upfield region.

Aliphatic Carbons: The sp³ hybridized carbons of the long alkyl chain appear at the most upfield region of the spectrum.

The precise assignment of all proton and carbon signals is often achieved through the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). magritek.comresearchgate.netresearchgate.net These experiments reveal the connectivity between protons and carbons, allowing for a definitive structural confirmation. researchgate.net For instance, a study on gamma-linolenic acid methyl ester utilized both ¹H and ¹³C NMR for detailed molecular structure elucidation, confirming the presence of the ester carbonyl group, alkene bonds, and the alkyl chain. nih.gov

The following tables summarize the expected chemical shifts for the protons and carbons of this compound based on data from similar fatty acid esters.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Terminal CH₃ (C18) | ~ 0.89 | Triplet |

| (CH₂)n | ~ 1.25-1.40 | Multiplet |

| CH₂ (C4) | ~ 1.63 | Multiplet |

| CH₂ (C8) | ~ 2.05 | Multiplet |

| α-CH₂ to C=O (C2) | ~ 2.30 | Triplet |

| Bis-allylic CH₂ (C8, C11) | ~ 2.80 | Multiplet |

| O-CH₂ (Ethyl) | ~ 4.12 | Quartet |

| Olefinic CH=CH | ~ 5.35 | Multiplet |

| O-CH₂-CH₃ (Ethyl) | ~ 1.25 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C1) | ~ 174.0 |

| Olefinic Carbons | ~ 127.0 - 132.0 |

| O-CH₂ (Ethyl) | ~ 60.1 |

| α-CH₂ to C=O (C2) | ~ 34.3 |

| Aliphatic (CH₂)n | ~ 22.5 - 31.5 |

| Bis-allylic Carbons (C8, C11) | ~ 25.6 |

| Terminal CH₃ (C18) | ~ 14.1 |

| O-CH₂-CH₃ (Ethyl) | ~ 14.3 |

Comparative Research with Other Fatty Acid Esters

Comparison with Gamma-Linolenic Acid Free Fatty Acid

The esterification of gamma-linolenic acid (GLA) to its ethyl ester form influences its physical properties and biological processing. While both forms deliver the parent GLA molecule, their absorption and subsequent metabolic handling can differ.

Research into other fatty acids, such as the omega-3s eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has shown that free fatty acid forms may have higher bioavailability compared to their ethyl ester counterparts. regulations.govresearchgate.net For instance, one study noted that the mean bioavailability of EPA and DHA was highest in the free fatty acid form. regulations.gov Another study found that a free fatty acid form of omega-3s resulted in a significantly higher plasma concentration compared to the ethyl ester form, especially when consumed with a low-fat meal. researchgate.net This is often attributed to the fact that ethyl esters require pancreatic lipase (B570770) for hydrolysis before they can be absorbed, a step that is bypassed by free fatty acids.

While direct comparative studies on GLA are less common, the general principles of lipid absorption suggest that GLA as a free fatty acid might be more readily absorbed than its ethyl ester form. However, the ethyl ester form is often used in supplements and research due to its stability and the ability to concentrate the fatty acid.

In terms of inflammatory response, GLA itself is known for its anti-inflammatory properties. nih.govnih.gov It is metabolized to dihomo-gamma-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids. nih.govresearchgate.net Studies have shown that GLA can inhibit the production of pro-inflammatory molecules. nih.gov The chemical form (free fatty acid vs. ethyl ester) is less likely to alter the intrinsic anti-inflammatory nature of the core GLA molecule once it is absorbed and becomes available to the cells.

Comparative Studies with Alpha-Linolenic Acid Ethyl Ester

Gamma-linolenic acid (GLA) ethyl ester and alpha-linolenic acid (ALA) ethyl ester are isomers, both being ethyl esters of an 18-carbon fatty acid with three double bonds. However, they belong to different metabolic pathways and have distinct physiological roles. GLA is an omega-6 fatty acid, while ALA is an omega-3 fatty acid. wikipedia.org

The metabolic pathways of these two fatty acids are competitive, as they utilize the same desaturase and elongase enzymes. wikipedia.orgresearchgate.net GLA is converted to DGLA, and subsequently to arachidonic acid (AA). researchgate.netnih.gov In contrast, ALA is the precursor for the long-chain omega-3 fatty acids, EPA and DHA. wikipedia.orgmdpi.com This competition means that the relative amounts of GLA and ALA can influence the balance of omega-6 and omega-3 derived metabolites, which often have opposing effects on inflammation and other physiological processes.

In a study on colorectal cancer cells, both ALA and GLA demonstrated inhibitory effects on cell viability and induced apoptosis. nih.gov However, the underlying mechanisms appeared to differ, with ALA showing a more significant impact on cellular pathways, particularly mitochondrial protein import and the citric acid cycle. nih.gov This suggests that despite their structural similarities as C18 polyunsaturated fatty acids, their biological actions at the cellular level can be quite distinct. nih.gov

Differentiation from Dihomo-gamma-linolenic Acid Ethyl Ester

Gamma-linolenic acid (GLA) ethyl ester serves as a direct precursor to dihomo-gamma-linolenic acid (DGLA) ethyl ester in the body. The conversion of GLA to DGLA is an efficient elongation step. nih.govwikipedia.org DGLA is a key intermediate in the omega-6 pathway, leading to the production of anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1), and the 15-HETrE metabolite. nih.govmdpi.com

Administering DGLA ethyl ester directly bypasses the initial conversion step from GLA. Research in rabbits has shown that feeding with DGLA ethyl ester leads to a significant enrichment of DGLA in plasma lipids and platelet phospholipids (B1166683). nih.gov This direct supplementation also increased the production of prostaglandin E, indicating its successful incorporation into metabolic pathways. nih.gov

Conversely, providing GLA ethyl ester results in an increase in DGLA levels, but also potentially an increase in downstream arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids. nih.gov However, the conversion of DGLA to AA is often the rate-limiting step, which can lead to an accumulation of DGLA and its anti-inflammatory metabolites. mdpi.com Therefore, while both esters can increase DGLA levels, direct administration of DGLA ethyl ester offers a more targeted approach to elevating this specific fatty acid and its immediate anti-inflammatory products. nih.gov

Comparison with Other Polyunsaturated Fatty Acid Ethyl Esters (e.g., EPA ethyl ester, DHA ethyl ester)

Gamma-linolenic acid (GLA) ethyl ester is an omega-6 fatty acid, whereas eicosapentaenoic acid (EPA) ethyl ester and docosahexaenoic acid (DHA) ethyl ester are omega-3 fatty acids. wikipedia.orgcaringsunshine.com This fundamental difference in their chemical structure dictates their distinct metabolic pathways and physiological effects.

EPA and DHA are well-known for their cardiovascular benefits, including the reduction of serum triglycerides. nih.gov Prescription forms of EPA ethyl ester and omega-3-acid ethyl esters (containing both EPA and DHA) are used for this purpose. nih.govomegaquant.com While both EPA and DHA lower triglycerides, they can have different effects on other lipids; for instance, some formulations containing DHA may slightly increase LDL cholesterol, whereas pure EPA ethyl ester has been shown to have a neutral or slightly lowering effect on LDL-C. nih.gov

GLA's primary role is not in triglyceride reduction but in modulating inflammatory processes through its conversion to DGLA. nih.govresearchgate.net The eicosanoids derived from DGLA are generally anti-inflammatory, contrasting with some of the pro-inflammatory eicosanoids derived from the omega-6 arachidonic acid. wikipedia.orgnih.gov

When comparing their bioavailability, studies on omega-3 ethyl esters have shown that their absorption can be comparable to the triglyceride form, particularly with long-term supplementation. nih.govsciencebasedhealth.com However, some research indicates that the natural triglyceride form may be better absorbed. regulations.gov The ethyl ester forms of EPA and DHA have been extensively used in clinical trials demonstrating cardiovascular benefits. nih.gov

Future Research Directions in Gamma Linolenic Acid Ethyl Ester Studies

Elucidating Unexplored Metabolic Pathways and Enzyme Interactions

Future research must prioritize a deeper understanding of the metabolic fate of gamma-linolenic acid ethyl ester. While the general pathway of GLA is established, the specific interactions of its ethyl ester form with metabolic enzymes are less clear. GLA is known to be synthesized from linoleic acid by the enzyme delta-6-desaturase (Δ6-desaturase) and is a precursor to dihomo-gamma-linolenic acid (DGLA). patsnap.comgoogle.comlongdom.org The conversion of GLA to DGLA is a rapid and efficient process, catalyzed by the enzyme ELOVL5. nih.gov This rapid conversion means that GLA itself is often found in low concentrations in tissues. nih.govnih.gov

Key research questions should focus on the initial hydrolysis of the ethyl ester to free GLA and how this impacts its entry into the established n-6 metabolic cascade. Investigations should explore whether the ethyl ester form has a differential affinity for key enzymes compared to the free fatty acid. For instance, the activity of Δ6-desaturase can be a rate-limiting factor in the pathway and is influenced by various factors. mdpi.comamazonaws.com Understanding if the ethyl ester form can modulate the activity of desaturases and elongases is crucial. nih.gov This includes examining potential feedback mechanisms and competitive inhibition with other fatty acid substrates, such as arachidonic acid, for the same enzymatic pathways. patsnap.com

| Enzyme | Gene | Role in GLA Metabolism | Future Research Focus for GLA Ethyl Ester |

| Delta-6-Desaturase | FADS2 | Converts Linoleic Acid to GLA. nih.gov | Investigate if GLA ethyl ester hydrolysis is a prerequisite for interaction; assess any modulatory effects on enzyme expression or activity. |

| Elongase 5 | ELOVL5 | Elongates GLA to Dihomo-gamma-linolenic acid (DGLA). nih.gov | Determine the rate of conversion from GLA ethyl ester-derived GLA to DGLA and compare it to free GLA supplementation. |

| Phospholipase A2 | - | Releases DGLA from cell membrane phospholipids (B1166683) for conversion into eicosanoids. nih.gov | Examine how the ethyl ester form influences the incorporation of GLA and DGLA into membrane phospholipids and their subsequent release. |

Advanced Mechanistic Studies in Specific Cell Types and Organoids

To move beyond generalized effects, future studies must employ advanced cellular models to dissect the mechanisms of this compound. This involves using specific cell lines and, more importantly, three-dimensional organoid cultures that better mimic tissue architecture and function.

In oncology research, for example, studies have shown that GLA can induce apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells and has antiproliferative effects on human breast carcinoma MDA-MB-231 cells. nih.govnih.gov Future work should use cancer cell lines, such as the HT-29 colorectal cancer line, to investigate how the ethyl ester derivative specifically influences cell signaling, apoptosis, and gene activation pathways. nih.gov

The use of organoids presents a significant opportunity. A study on human intestinal organoids revealed that bacterial metabolites of GLA can act as potent ligands for peroxisome proliferator-activated receptor delta (PPARδ), enhancing fatty acid β-oxidation and reducing lipid accumulation. nih.gov Future research should use intestinal, liver, and even tumor organoids to study how this compound is metabolized at a tissue level, how it influences cell differentiation, and its impact on organoid function and response to other stimuli.

| Model System | Research Focus | Potential Findings |

| HT-29 Colorectal Cancer Cells | Apoptosis, cell cycle arrest, eicosanoid production. nih.gov | Elucidation of specific anti-cancer mechanisms of the ethyl ester. |

| MDA-MB-231 Breast Cancer Cells | Synergistic effects with chemotherapy. nih.gov | Understanding how the ethyl ester might enhance the efficacy of existing cancer treatments. |

| Human Intestinal Organoids | PPARδ activation, lipid metabolism, gut barrier function. nih.gov | Insights into the interaction with gut microbiota metabolites and influence on intestinal health. |

Development of Novel Biocatalytic Systems for Sustainable Production

The production of this compound can be optimized through the development of novel biocatalytic systems, offering an eco-friendly alternative to chemical synthesis. openaire.eu Research has demonstrated the feasibility of using immobilized lipases for the enzymatic ethanolysis of GLA-rich oils, such as borage oil. mdpi.com

A key area for future development is the exploration and engineering of new lipases with higher specificity and efficiency for GLA. For instance, commercial Thermomyces lanuginosus lipase (B570770) (TLL) has been successfully used, achieving high yields of fatty acid ethyl esters (FAEE). mdpi.comopenaire.eu Further research could focus on screening novel microbial lipases or genetically modifying existing ones to enhance their performance in solvent-free systems, which improves the environmental profile of the production process. openaire.eu Another promising avenue is the use of genetically engineered microorganisms, such as the yeast Pichia pastoris or the fungus Cunninghamella echinulata, to produce GLA, which can then be esterified. longdom.orgnih.gov

| Biocatalytic System | Source Organism | Key Findings & Future Directions |

| Immobilized Lipase | Thermomyces lanuginosus | Achieved 84.3% FAEE yield in 24h in a solvent-free system; reusable for multiple cycles. openaire.eu Future work: Improve stability and reduce acyl-migration. mdpi.com |

| Genetically Engineered Yeast | Pichia pastoris | Expression of a Δ6-desaturase gene from Cunninghamella echinulata resulted in GLA accumulation. nih.gov Future work: Optimize fermentation conditions and downstream esterification processes. |

| Genetically Engineered Fungus | Cunninghamella echinulata | A natural producer of GLA, it can be engineered to enhance yield. researchgate.net Future work: Develop integrated processes for direct production of GLA ethyl ester. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Characterize Cellular Responses

The integration of "omics" technologies is essential for a comprehensive understanding of the cellular responses to this compound. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Metabolomics and lipidomics can be used to trace the metabolic fate of the ethyl ester and identify all downstream metabolites. A lipidomics study examining the response to a GLA-containing meal successfully tracked the conversion of GLA to DGLA over an 8-hour period, revealing inter-individual differences in metabolic rates. researchgate.net Similar approaches can be applied specifically to the ethyl ester form to map its unique metabolic signature in preclinical models.

Proteomics, such as the SWATH-MS technique used to study the effects of GLA on HT-29 cancer cells, can identify changes in the expression of key proteins involved in signaling pathways, cell structure, and metabolism. nih.gov Combining these omics datasets will allow researchers to build comprehensive models of the compound's mechanism of action, identifying novel protein targets and biomarkers of response.

Investigation of Ester Bioavailability and Distribution in Advanced Preclinical Models (without human data)

Understanding the bioavailability and tissue distribution of this compound is critical for interpreting its biological effects. Future research must utilize advanced preclinical models to track its absorption, distribution, metabolism, and excretion (ADME) profile. While studies on omega-3 acid ethyl esters have shown that the concentration of the ester can influence uptake, specific data for GLA ethyl ester is needed. nih.gov

Pharmacokinetic studies in rodent models are a necessary step. amazonaws.com These studies should compare the bioavailability of the ethyl ester form to other forms of GLA, such as the triglyceride form found in natural oils. Research has shown that the ingestion of GLA-rich oils leads to the accumulation of DGLA in tissue phospholipids and triglycerides. amazonaws.com It is important to determine if the ethyl ester provides a more efficient delivery of GLA to target tissues.

Advanced preclinical models, such as disease-specific animal models (e.g., rats with chemically-induced tumors), can provide valuable insights into how the compound is distributed to and affects pathological tissues. uclan.ac.uk For instance, a study using a liposome-hydrogel delivery system for GLA in tumor-bearing rats demonstrated sustained release and enhanced anti-tumor activity. uclan.ac.uk Investigating the distribution of the ethyl ester form in such models could reveal preferential accumulation in certain tissues, informing its potential therapeutic applications.

Q & A

Q. What are the standard methodologies for extracting gamma-linolenic acid ethyl ester (GLA-EE) from biological matrices?

The Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) and Folch method (chloroform:methanol, 2:1 v/v) are foundational for lipid extraction. These methods ensure high lipid recovery with minimal degradation. For GLA-EE, homogenization in chloroform/methanol followed by phase separation is critical to isolate the lipid fraction . Adjust solvent ratios based on sample hydration levels to optimize recovery.

Q. How is GLA-EE identified and quantified in complex lipid mixtures?

Gas chromatography-mass spectrometry (GC-MS) is standard for identifying and quantifying GLA-EE. Methyl or ethyl esters are prepared via transesterification, and retention times/mass spectra are compared against authenticated standards. For example, gamma-linolenic acid methyl ester elutes at ~26.8 minutes under specific GC conditions (e.g., DB-5MS column) . Calibration curves using internal standards (e.g., methyl heptadecanoate) improve accuracy.

Q. What safety protocols are essential when handling GLA-EE in laboratory settings?

GLA-EE may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention for persistent symptoms .

Q. How is structural confirmation of GLA-EE achieved?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are used for structural elucidation. Key NMR signals include olefinic protons (δ 5.3–5.4 ppm) and ester carbonyl carbons (δ 173–174 ppm). GC-MS fragmentation patterns (e.g., m/z 292 for methyl ester molecular ion) further validate identity .

Advanced Research Questions

Q. How do extraction methods impact GLA-EE recovery in multi-omics studies?

Methanol-based single-phase extraction outperforms Folch/Matyash methods for amphiphilic metabolites like GLA-EE, yielding higher concentrations of lipid derivatives (e.g., dihomo-GLA-EE, 8Z,11Z,14Z-eicosatrienoic acid). PLS-DA analysis with VIP scores (>1.5) identifies GLA-EE as a key contributor to group separation in omics datasets .

Q. What experimental designs resolve contradictions in GLA-EE bioactivity data?

Conflicting bioactivity results (e.g., antimicrobial potency) may arise from extraction purity or assay conditions. Use orthogonal purification (e.g., Sephadex fractionation followed by RP-HPLC) to isolate GLA-EE ≥95% purity. Validate bioactivity via dose-response curves (e.g., MIC values against P. gingivalis at 9.76 µg/mL) and compare with structurally similar controls (e.g., stearidonic acid) .

Q. How can PLS-DA and ANOVA optimize GLA-EE experimental workflows?

PLS-DA models (R² >0.99, Q² >0.90) statistically prioritize metabolites like GLA-EE based on VIP scores, guiding method selection. ANOVA confirms methanol extraction significantly enhances GLA-EE recovery (p<0.05) compared to Folch, attributed to improved solubility of polar lipid derivatives .

Q. What strategies mitigate oxidation during GLA-EE storage and analysis?

Add antioxidants (e.g., BHT, 0.01% w/v) to extraction solvents and store samples at −80°C under argon. Use amber vials to limit light exposure. For LC-MS, employ C18 columns with 0.1% formic acid in mobile phases to stabilize ionization and reduce degradation .

Methodological Notes

- Contradiction Management : When comparing extraction yields, account for matrix effects (e.g., plant vs. microbial sources) and validate with spike-recovery experiments .

- Data Reproducibility : Include technical replicates in GC-MS runs and normalize peak areas to internal standards to control for instrument variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.